Cas no 7593-56-8 (Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide)

Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide is a quaternary pyridazinium salt featuring a 2-methoxy-2-oxoethyl substituent. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of heterocyclic systems or as a precursor for functionalized pyridazine derivatives. The presence of the methoxycarbonylmethyl group enhances its reactivity in nucleophilic substitution or cyclization reactions. Its bromide counterion ensures good solubility in polar solvents, facilitating its use in solution-phase synthesis. The compound may also serve as a building block for pharmacologically active molecules or ionic liquids, owing to its positively charged pyridazinium core. Proper handling and storage are recommended due to its ionic and potentially hygroscopic nature.
Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide structure
7593-56-8 structure
Product Name:Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide
CAS No:7593-56-8
MF:C7H9BrN2O2
MW:233.062560796738
CID:530696
PubChem ID:11637224
Update Time:2025-06-07

Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide Chemical and Physical Properties

Names and Identifiers

    • Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide
    • methyl 2-pyridazin-1-ium-1-ylacetate,bromide
    • 1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide
    • SCHEMBL16686411
    • DTXSID70469822
    • 1-(2-METHOXY-2-OXOETHYL)PYRIDAZIN-1-IUM BROMIDE
    • SY286050
    • 7593-56-8
    • Inchi: 1S/C7H9N2O2.BrH/c1-11-7(10)6-9-5-3-2-4-8-9;/h2-5H,6H2,1H3;1H/q+1;/p-1
    • InChI Key: SPUCPYKCBIUXNC-UHFFFAOYSA-M
    • SMILES: [Br-].O(C)C(C[N+]1C=CC=CN=1)=O

Computed Properties

  • Exact Mass: 231.98474g/mol
  • Monoisotopic Mass: 231.98474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 138
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1Ų

Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1192397-5g
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide
7593-56-8 95%
5g
$980 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1594885-5g
1-(2-Methoxy-2-oxoethyl)pyridazin-1-ium bromide
7593-56-8 98%
5g
¥9666.00 2024-07-28
eNovation Chemicals LLC
Y1192397-5g
1-(2-Methoxy-2-oxoethyl)-1-pyridazinium Bromide
7593-56-8 95%
5g
$980 2025-02-24

Additional information on Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide

Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide (CAS No. 7593-56-8): A Comprehensive Overview

Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide (CAS No. 7593-56-8) is a versatile compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This comprehensive overview aims to provide a detailed understanding of the compound's structure, properties, synthesis methods, and its potential applications in modern research and development.

Structure and Properties

Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide is a pyridazinium salt characterized by its unique molecular structure. The compound consists of a pyridazine ring substituted with a 1-(2-methoxy-2-oxoethyl) group and a bromide counterion. The pyridazine ring is a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 4. The substitution at position 1 with the 1-(2-methoxy-2-oxoethyl) group imparts specific chemical properties to the molecule.

The molecular formula of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide is C7H9BrN2O3, and its molecular weight is approximately 243.06 g/mol. The compound is typically found as a white crystalline solid with a melting point ranging from 180 to 185°C. It is soluble in water and polar organic solvents such as methanol and ethanol.

Synthesis Methods

The synthesis of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide can be achieved through several routes. One common method involves the reaction of pyridazine with an appropriate electrophile followed by quaternization with an alkylating agent. For instance, the reaction of pyridazine with ethyl chloroacetate in the presence of a base such as sodium hydride can yield the corresponding ester intermediate. Subsequent quaternization with methyl iodide or another suitable alkylating agent results in the formation of the desired pyridazinium salt.

An alternative synthetic route involves the direct quaternization of pyridazine with an alkylating agent containing the methoxyacetate functionality. This method can be more straightforward but may require careful control of reaction conditions to avoid side reactions and ensure high yields.

Applications in Pharmaceuticals and Chemical Synthesis

Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide has shown promise in various pharmaceutical applications due to its unique chemical properties. Recent studies have explored its potential as an intermediate in the synthesis of novel drugs and therapeutic agents. The compound's ability to undergo selective chemical transformations makes it a valuable building block in drug discovery and development processes.

In addition to its pharmaceutical applications, Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide is used as a reagent in organic synthesis. Its reactivity and functional group compatibility make it suitable for a wide range of synthetic transformations, including nucleophilic substitution reactions, condensation reactions, and coupling reactions. These properties have led to its use in the synthesis of complex organic molecules and natural products.

Mechanistic Studies and Recent Research Findings

Mechanistic studies on Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide have provided valuable insights into its reactivity and potential applications. Recent research has focused on understanding the electronic structure and reactivity patterns of the compound using computational methods such as density functional theory (DFT). These studies have revealed that the methoxyacetate functionality plays a crucial role in determining the compound's reactivity towards various electrophiles and nucleophiles.

A study published in the Journal of Organic Chemistry reported the use of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide as an efficient catalyst for the selective oxidation of alcohols to aldehydes under mild conditions. The authors demonstrated that the compound's unique electronic properties enable it to facilitate this transformation with high selectivity and yield.

Toxicity and Safety Considerations

The safety profile of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide is an important consideration for its use in various applications. While detailed toxicological data may be limited for this specific compound, general safety guidelines for handling pyridazinium salts should be followed. It is recommended to use appropriate personal protective equipment (PPE) such as gloves and safety goggles when handling this compound to minimize exposure risks.

Toxicity studies on related pyridazinium compounds have shown that they can exhibit moderate toxicity when ingested or inhaled in large quantities. Therefore, it is essential to store Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide in a well-ventilated area away from incompatible materials such as strong oxidizers or reducing agents.

FUTURE PERSPECTIVES AND CONCLUSIONS

The versatility and unique properties of Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide (CAS No. 7593-56-8) make it an intriguing compound for further research and development. Ongoing studies are exploring its potential applications in areas such as drug delivery systems, materials science, and catalysis. As new synthetic methods are developed and more detailed mechanistic insights are gained, the scope of applications for this compound is likely to expand even further.

In conclusion, Pyridazinium, 1-(2-methoxy-2-oxoethyl)-, bromide (CAS No. 7593-56-8) represents a valuable addition to the toolkit of chemists and researchers working in diverse fields. Its unique structure and reactivity patterns offer exciting opportunities for innovation and discovery.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.